

# A Technical Guide to the Spectroscopic Data of Amylcinnamaldehyde

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## Compound of Interest

Compound Name: Amylcinnamaldehyde

CAS No.: 1331-92-6

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This guide provides an in-depth analysis of the spectroscopic data for **Amylcinnamaldehyde** (also known as  $\alpha$ -**Amylcinnamaldehyde**), a widely used fragrance and flavoring agent.[1][2] As a key aromatic aldehyde, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers, scientists, and professionals in drug development and quality control. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **Amylcinnamaldehyde**, offering expert interpretation and insights into the underlying principles of these analytical techniques.

## Introduction to Amylcinnamaldehyde and its Spectroscopic Characterization

**Amylcinnamaldehyde** (C<sub>14</sub>H<sub>18</sub>O) is a pale yellow liquid with a characteristic floral scent, reminiscent of jasmine.[3] Its chemical structure, 2-(phenylmethylene)heptanal, features an  $\alpha,\beta$ -unsaturated aldehyde conjugated with a benzene ring and substituted with a pentyl (amyl) group. This conjugated system is central to its chemical properties and is a key feature that we will explore through spectroscopic methods. Spectroscopic characterization is essential for confirming the identity, purity, and structure of molecules like **Amylcinnamaldehyde**. [4][5][6]

Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive molecular portrait.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **Amylcinnamaldehyde**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical information about the electronic environment of each atom.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **Amylcinnamaldehyde**, typically recorded in a solvent like deuterated chloroform ( $\text{CDCl}_3$ ), reveals the number of different types of protons, their electronic environments, and their proximity to other protons.

Key Features of the  $^1\text{H}$  NMR Spectrum:

- **Aldehydic Proton:** A highly deshielded proton appears as a singlet in the downfield region of the spectrum, typically around 9.0-10.0 ppm.<sup>[7]</sup> This is a characteristic signal for an aldehyde proton and is shifted downfield due to the electron-withdrawing effect of the adjacent carbonyl group.
- **Vinylic Proton:** The proton on the  $\beta$ -carbon of the  $\alpha,\beta$ -unsaturated system gives a signal in the range of 6.5-7.5 ppm. Its coupling with the aldehydic proton, if observable, would result in a doublet.
- **Aromatic Protons:** The protons on the benzene ring typically appear as a multiplet in the region of 7.0-8.0 ppm. The exact chemical shifts and splitting patterns depend on the substitution pattern of the ring.
- **Allylic Protons:** The protons on the carbon adjacent to the double bond of the pentyl group will be slightly deshielded and appear around 2.0-2.5 ppm.<sup>[8]</sup>
- **Aliphatic Protons:** The protons of the pentyl chain will give signals in the upfield region of the spectrum, typically between 0.8 and 1.7 ppm. The terminal methyl group ( $\text{CH}_3$ ) will appear as a triplet around 0.9 ppm.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **Amylcinnamaldehyde**

Proton Type	Predicted Chemical Shift (ppm)	Multiplicity
Aldehydic (-CHO)	9.0 - 10.0	Singlet (s)
Vinylic (=CH-Ph)	6.5 - 7.5	Singlet (s)
Aromatic (Ar-H)	7.0 - 8.0	Multiplet (m)
Allylic (-CH <sub>2</sub> -C=)	2.0 - 2.5	Triplet (t)
Aliphatic (-CH <sub>2</sub> -)	1.2 - 1.7	Multiplet (m)
Terminal Methyl (-CH <sub>3</sub> )	0.8 - 1.0	Triplet (t)

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides information about the different carbon environments in the molecule.

Key Features of the  $^{13}\text{C}$  NMR Spectrum:

- **Carbonyl Carbon:** The carbon of the aldehyde group is highly deshielded and appears significantly downfield, typically in the range of 190-200 ppm.<sup>[9]</sup>
- **Vinylic and Aromatic Carbons:** The  $\text{sp}^2$  hybridized carbons of the double bond and the benzene ring will resonate in the region of 120-150 ppm.<sup>[10]</sup>
- **Aliphatic Carbons:** The  $\text{sp}^3$  hybridized carbons of the pentyl chain will appear in the upfield region of the spectrum, generally between 10-40 ppm.

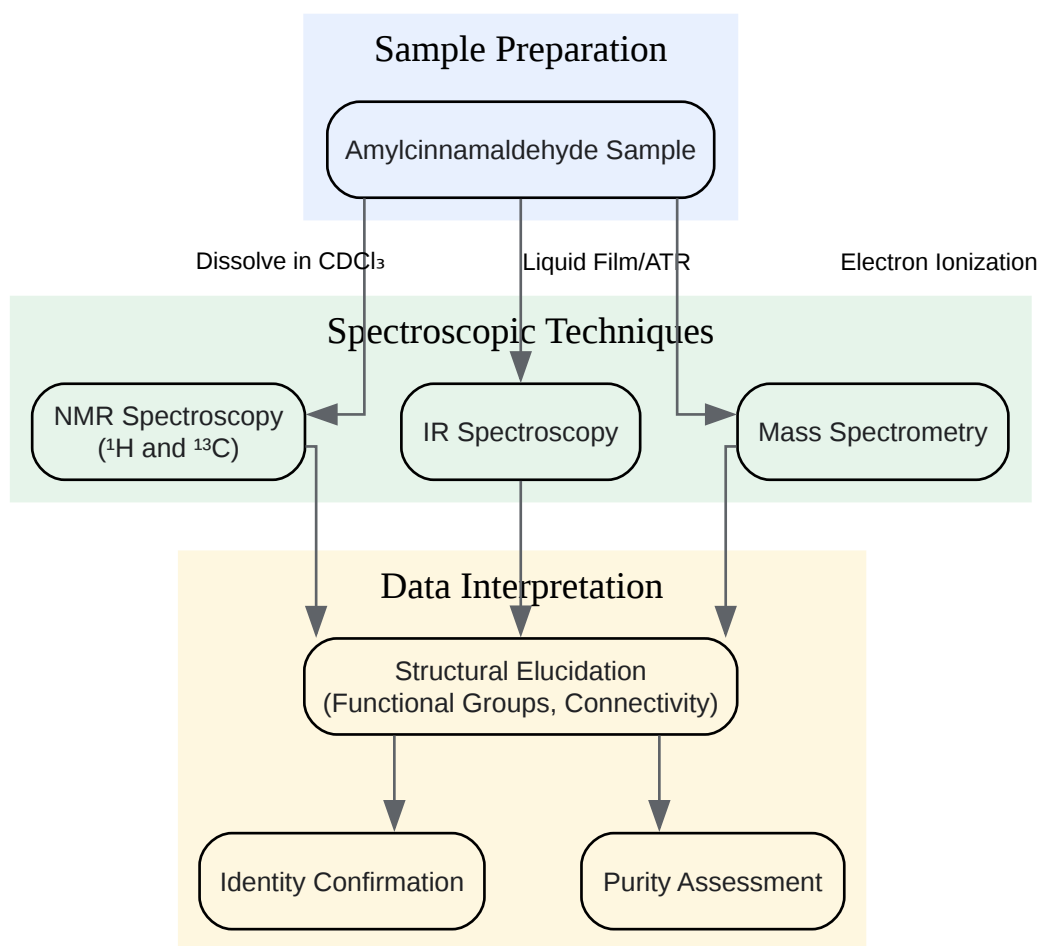
Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **Amylcinnamaldehyde**

Carbon Type	Predicted Chemical Shift (ppm)
Carbonyl (C=O)	190 - 200
Vinylic and Aromatic (C=C, Ar-C)	120 - 150
Aliphatic (-CH <sub>2</sub> -)	20 - 40
Terminal Methyl (-CH <sub>3</sub> )	~14

#### Experimental Protocol for NMR Spectroscopy:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Amylcinnamaldehyde** in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **Data Acquisition:** Acquire the <sup>1</sup>H NMR spectrum using a standard pulse sequence. For the <sup>13</sup>C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.
- **Data Processing:** Fourier transform the raw data, phase correct the spectrum, and integrate the signals in the <sup>1</sup>H NMR spectrum.

#### Diagram 1: Spectroscopic Analysis Workflow



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Caption: Workflow for the spectroscopic analysis of **Amylcinnamaldehyde**.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key Features of the IR Spectrum:

The IR spectrum of **Amylcinnamaldehyde** is characterized by the presence of several key absorption bands:

- C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1685-1710  $\text{cm}^{-1}$  is characteristic of the carbonyl group of an  $\alpha,\beta$ -unsaturated aldehyde.[\[8\]](#)[\[11\]](#)[\[12\]](#) The

conjugation with the double bond and the aromatic ring lowers the frequency compared to a saturated aldehyde.

- C=C Stretch (Alkene): A medium intensity band around 1600-1640  $\text{cm}^{-1}$  corresponds to the carbon-carbon double bond stretching vibration.
- =C-H Stretch (Aromatic and Vinylic): Absorption bands just above 3000  $\text{cm}^{-1}$  are indicative of C-H stretching in the aromatic ring and the vinylic group.
- C-H Stretch (Aliphatic): Strong absorptions in the region of 2850-3000  $\text{cm}^{-1}$  are due to the C-H stretching vibrations of the pentyl group.
- Aldehydic C-H Stretch: Two weak to medium bands are expected around 2720  $\text{cm}^{-1}$  and 2820  $\text{cm}^{-1}$ .<sup>[8][11]</sup> The presence of the band around 2720  $\text{cm}^{-1}$  is particularly diagnostic for an aldehyde.

Table 3: Characteristic IR Absorption Bands for **Amylcinnamaldehyde**

Functional Group	Absorption Range ( $\text{cm}^{-1}$ )	Intensity
Aldehydic C-H Stretch	2820-2850 and 2720-2750	Weak to Medium
Aliphatic C-H Stretch	2850-2960	Strong
Aromatic/Vinylic C-H Stretch	3000-3100	Medium
Carbonyl (C=O) Stretch	1685-1710	Strong
Alkene (C=C) Stretch	1600-1640	Medium
Aromatic C=C Stretch	~1450 and ~1580	Medium to Weak

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

- Instrument Preparation: Ensure the ATR crystal is clean. Collect a background spectrum.
- Sample Application: Place a small drop of liquid **Amylcinnamaldehyde** directly onto the ATR crystal.
- Data Acquisition: Collect the sample spectrum.

- **Data Processing:** The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- **Cleaning:** Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of **Amylcinnamaldehyde** is expected to show a molecular ion peak and several characteristic fragment ions.

Key Features of the Mass Spectrum:

- **Molecular Ion Peak ( $M^+$ ):** The peak corresponding to the intact molecule will be observed at a mass-to-charge ratio ( $m/z$ ) of 202, which is the molecular weight of **Amylcinnamaldehyde** ( $C_{14}H_{18}O$ ).[\[13\]](#)
- **Alpha-Cleavage:** A common fragmentation pathway for aldehydes is the cleavage of the bond adjacent to the carbonyl group. This can result in the loss of the hydrogen atom ( $M-1$ ) or the pentyl group.
- **McLafferty Rearrangement:** Aldehydes with a  $\gamma$ -hydrogen can undergo a McLafferty rearrangement.[\[14\]](#) In **Amylcinnamaldehyde**, this could involve the transfer of a hydrogen from the pentyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene.
- **Other Fragmentations:** Cleavage of the pentyl chain can lead to a series of fragment ions differing by 14 Da ( $CH_2$ ). The aromatic ring can also lead to characteristic fragments, such as the tropylium ion at  $m/z$  91.

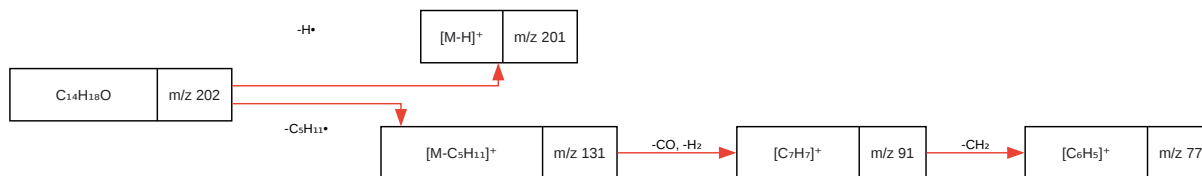
Table 4: Expected Key Fragment Ions in the Mass Spectrum of **Amylcinnamaldehyde**

m/z	Possible Fragment	Fragmentation Pathway
202	$[C_{14}H_{18}O]^+$	Molecular Ion ( $M^+$ )
201	$[C_{14}H_{17}O]^+$	Loss of H radical from aldehyde
131	$[C_9H_7O]^+$	Loss of pentyl radical
103	$[C_8H_7]^+$	Loss of CO from m/z 131
91	$[C_7H_7]^+$	Tropylium ion
77	$[C_6H_5]^+$	Phenyl cation

#### Experimental Protocol for Mass Spectrometry (GC-MS):

- **Sample Introduction:** A dilute solution of **Amylcinnamaldehyde** in a volatile solvent is injected into the gas chromatograph (GC).
- **Separation:** The compound travels through the GC column and is separated from any impurities.
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (Electron Ionization).
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
- **Detection:** The ions are detected, and a mass spectrum is generated.

#### Diagram 2: Fragmentation of **Amylcinnamaldehyde**



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Caption: Key fragmentation pathways for **Amylcinnamaldehyde** in MS.

## Conclusion

The spectroscopic data from NMR, IR, and MS provide a comprehensive and self-validating characterization of **Amylcinnamaldehyde**.  $^1H$  and  $^{13}C$  NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups (aldehyde, alkene, aromatic ring), and mass spectrometry confirms the molecular weight and provides structural information through its fragmentation pattern. This guide serves as a foundational resource for scientists and researchers, enabling confident identification and structural elucidation of this important aromatic compound.

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